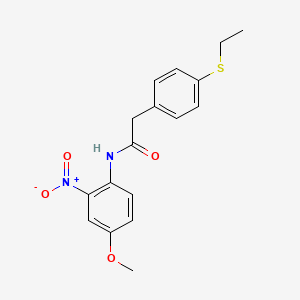

2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(4-methoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-3-24-14-7-4-12(5-8-14)10-17(20)18-15-9-6-13(23-2)11-16(15)19(21)22/h4-9,11H,3,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNADPDOBWIUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-ethylthiophenol and 4-methoxy-2-nitroaniline.

Acylation Reaction: The 4-ethylthiophenol undergoes an acylation reaction with acetic anhydride to form 4-(ethylthio)acetophenone.

Nitration: The 4-(ethylthio)acetophenone is then nitrated to introduce the nitro group, forming 4-(ethylthio)-2-nitroacetophenone.

Amidation: Finally, the 4-(ethylthio)-2-nitroacetophenone reacts with 4-methoxy-2-nitroaniline under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions:

Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common reagents and conditions for these reactions include:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Sodium hydride, alkyl halides.

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies investigating the interactions of nitroaromatic compounds with biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence the compound’s binding affinity and specificity, while the ethylthio group may affect its pharmacokinetic properties.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : The ethylthio group in the target compound provides a balance between electron donation (via sulfur) and lipophilicity, contrasting with sulfonamides (electron-withdrawing) and hydroxyl groups (polar).

- Bioactivity Trends : Compounds with sulfonamide or heterocyclic sulfur groups (e.g., thiophene, triazole) often exhibit enhanced target binding due to additional hydrogen-bonding or aromatic interactions .

- Synthetic Challenges : The nitro group’s ortho position in the target compound may complicate synthesis due to steric hindrance, as seen in analogs like N-(4-Hydroxy-2-nitrophenyl)acetamide, which requires careful crystallization .

Notes

Substituent Impact : The ethylthio group’s moderate lipophilicity may improve blood-brain barrier penetration compared to polar sulfonamides, but this requires experimental validation.

Pharmacological Potential: Analogs with nitro and methoxy groups (e.g., ) suggest possible applications in inflammation or infection, but targeted assays are needed for confirmation.

Biological Activity

2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by an ethylthio group, methoxy group, and nitro group, suggests diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with 4-ethylthiophenol and 4-methoxy-2-nitroaniline.

- Acylation Reaction : 4-Ethylthiophenol undergoes acylation with acetic anhydride to form 4-(ethylthio)acetophenone.

- Nitration : The resulting compound is nitrated to introduce the nitro group.

- Amidation : The final step involves reacting the nitrated compound with 4-methoxy-2-nitroaniline to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives reported minimum inhibitory concentration (MIC) values for related compounds ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Active Against |

|---|---|---|

| Derivative A | 0.22 | S. aureus |

| Derivative B | 0.25 | E. coli |

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through in vitro studies. For example, related nitroaromatic compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. In these studies, compounds demonstrated IC50 values in the range of 10–33 nM, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound X | MCF-7 | 10 |

| Compound Y | MDA-MB-231 | 23 |

The biological activity of this compound can be attributed to its structural components:

- Nitro Group : This group can undergo reduction within biological systems, potentially leading to reactive intermediates that interact with cellular targets.

- Methoxy Group : This substituent may enhance lipophilicity, improving membrane permeability and bioavailability.

- Ethylthio Group : This moiety could influence the compound's binding affinity to specific enzymes or receptors.

Case Studies

A notable case study involved the evaluation of derivatives of nitroaromatic compounds for their ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities ranged from 12.27–31.64 μM, indicating a promising therapeutic potential for compounds related to this compound .

Q & A

Q. What are the key considerations in designing a synthetic route for 2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the introduction of the nitro group to the aromatic ring, followed by coupling with the ethylthiophenyl moiety. Critical steps include:

- Nitro group placement : Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF to ensure high yield .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates . Reaction monitoring via TLC and HPLC is essential to confirm intermediate purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bond integrity. For example, the methoxy group (-OCH₃) shows a singlet near δ 3.8 ppm, while the nitro group deshields adjacent protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 375.1) .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related acetamide derivatives .

Q. What in vitro assays are recommended for initial biological activity screening?

- Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorogenic substrates to measure IC₅₀ values .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess preliminary therapeutic potential .

- Solubility studies : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound?

Contradictions in spectral data (e.g., unexpected splitting or integration) may arise from dynamic processes or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm connectivity .

- Variable-temperature NMR : Identify rotational barriers in amide bonds or thioether linkages .

- Comparative analysis : Cross-validate with computational models (DFT calculations for chemical shifts) .

Q. What strategies optimize the synthesis of unstable intermediates during preparation?

- Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., thiol-alkylation) .

- Low-temperature reactions : Slow addition of reagents at –20°C to suppress side reactions .

- In-situ monitoring : ReactIR or UV-Vis spectroscopy to track transient intermediates .

Q. How does molecular docking aid in understanding the compound’s mechanism of action?

- Target identification : Dock the compound into active sites of proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina .

- Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors to prioritize targets .

- Dynamic simulations : MD simulations (100 ns) to assess stability of ligand-protein complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

- Metabolic stability testing : Liver microsome assays to rule out false positives from metabolite interference .

- Structural analogs : Compare activity with derivatives (e.g., replacing ethylthio with methylsulfonyl) to isolate pharmacophores .

Structural and Functional Comparisons

Q. What structural analogs of this compound have distinct biological profiles?

Key analogs and their unique properties include:

| Compound | Structural Variation | Biological Impact |

|---|---|---|

| N-(4-methoxy-2-nitrophenyl)acetamide | Lacks ethylthio group | Reduced kinase inhibition |

| 2-(4-methylphenyl)-N-(4-nitrophenyl)acetamide | Methyl instead of ethylthio | Lower logP (2.1 vs. 3.5) |

| N-(4-ethoxyphenyl)-2-thiophenecarboxamide | Thiophene instead of phenyl | Enhanced anti-inflammatory activity |

Methodological Resources

Q. What computational tools are recommended for modeling this compound’s reactivity?

- Gaussian 16 : For optimizing geometry and calculating frontier molecular orbitals (FMO) .

- SwissADME : Predict ADME properties (e.g., BBB permeability) .

- PyMOL : Visualize docking poses and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.